

Biological activity of 4-Bromo-6-methylisoquinoline derivatives

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Compound of Interest

Compound Name: **4-Bromo-6-methylisoquinoline**

Cat. No.: **B598380**

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A Comparative Guide to the Biological Activity of **4-Bromo-6-methylisoquinoline** Derivatives and Related Heterocyclic Compounds

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of bromo-substituted heterocyclic scaffolds, with a focus on isoquinoline, quinoline, and quinazoline derivatives. While direct experimental data on **4-bromo-6-methylisoquinoline** is limited in the public domain, this guide synthesizes available data on structurally related compounds to provide insights into its potential therapeutic applications. The following sections present a comparative analysis of cytotoxicity, enzyme inhibition, and antimicrobial properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity data for various bromo-substituted quinoline and quinazoline derivatives, which can serve as a reference for predicting the potential activity of **4-bromo-6-methylisoquinoline** derivatives.

Table 1: Cytotoxicity of Bromo-Substituted Quinoline and Quinazoline Derivatives against Cancer Cell Lines

Compound ID	Scaffold	Substitution	Cell Line	Cell Type	IC50 (µM)	Reference Compound	IC50 (µM)
4e	4-Anilino-6-bromoquinazoline	4-bromoaniline	HeLa	Cervical Carcinoma	3.18	Gefitinib	2.37[1]
4j	4-Anilino-6-bromoquinazoline	3-chloroaniline	HeLa	Cervical Carcinoma	5.24	Gefitinib	2.37[1]
8a	6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative	-	MCF-7	Breast Adenocarcinoma	15.85 ± 3.32	Erlotinib	9.9 ± 0.14[2][3]
8a	6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative	-	SW480	Colorectal Adenocarcinoma	17.85 ± 0.92	Doxorubicin	Not Specified [2][3]
8a	6-Bromo-2-mercapto-3-phenylquinazoline	-	MRC-5	Normal Lung Fibroblast	84.20 ± 1.72	-	-[2][3]

nazolin-
4(3H)-
one
derivative

5,7-								
Dibromo-	8-	5,7-	Rat Brain	6.7 - 25.6	Not	Not		
8-	Hydroxyq	Dibromo	Tumor		Specified	Specified		
hydroxyq	uinoline						[2]	
uinoline		C6						
5,7-								
Dibromo-	8-	5,7-	Cervical	6.7 - 25.6	Not	Not		
8-	Hydroxyq	Dibromo	Carcinoma		Specified	Specified		
hydroxyq	uinoline						[2]	
uinoline		HeLa						
5,7-								
Dibromo-	8-	5,7-	Colorectal	6.7 - 25.6	Not	Not		
8-	Hydroxyq	Dibromo	Adenocarcinoma		Specified	Specified		
hydroxyq	uinoline						[2]	
uinoline		HT29						
6,8-								
Dibromo-		6,8-						
5-	Quinoline	Dibromo-	Rat Brain	50.0	5-FU	Not		
nitroquin		5-nitro	Tumor			Specified		
oline							[2]	
		C6						

Table 2: Enzyme Inhibition Data

Compound ID	Scaffold	Target Enzyme	Inhibition Value (µM)	Reference Compound
3g, 3l, 4l	4-Anilino-6-bromoquinazoline derivatives	EGFR-TK	Moderate to significant inhibition	Not Specified[1]
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide	Quinoline-based iminothiazoline	Elastase	1.21	Oleanolic acid[4]
5e	6-hydroxypropynyl-4-anilinoquinazoline e	EGFR kinase	0.014 (IC50)	Not Specified[5]

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of the compounds listed in Table 1 was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay is a standard method for assessing cell viability.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated further to allow viable cells to

metabolize the MTT into formazan crystals.[2]

- Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Activity Assessment

Based on the activity of structurally related compounds, **4-bromo-6-methylisoquinoline** derivatives are anticipated to have antimicrobial properties.[6] The standard methods for evaluating antimicrobial activity are the disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method:

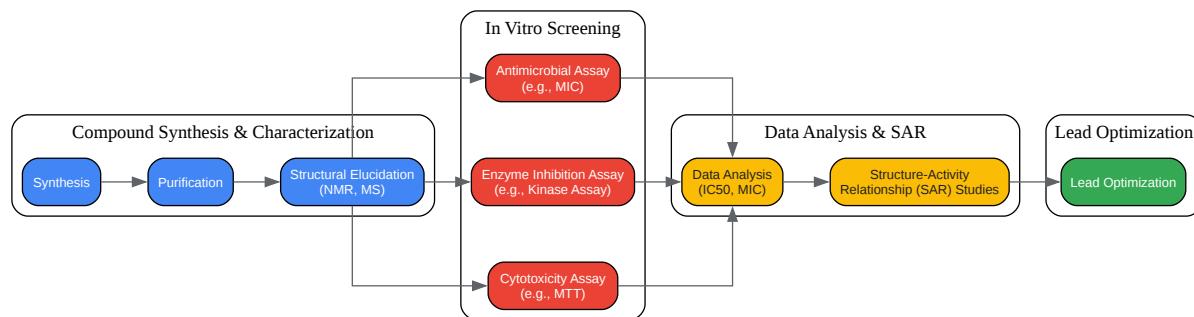
- Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
- Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]
- Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Assay: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

- Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

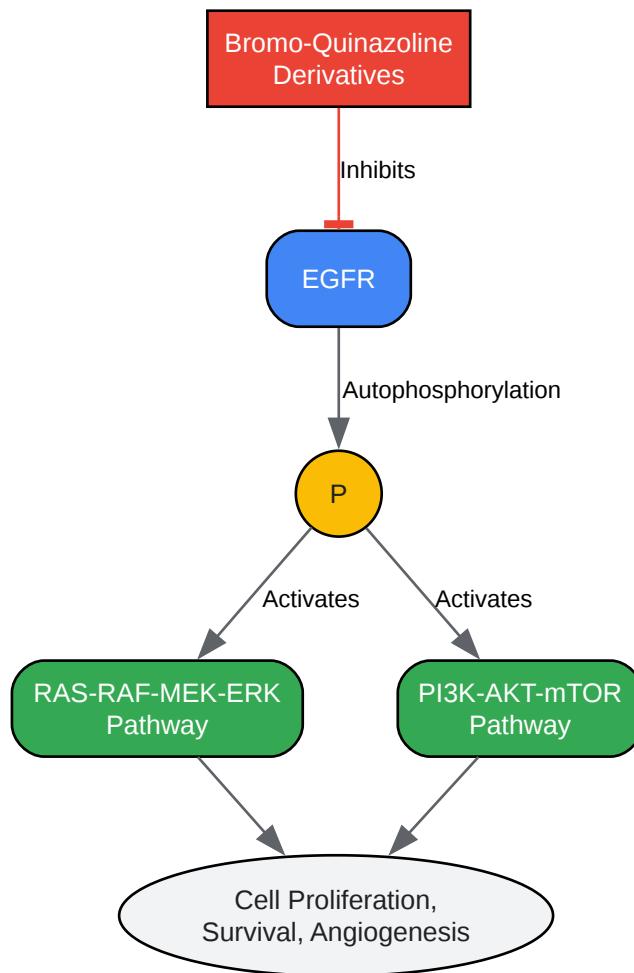
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plates are incubated under appropriate conditions.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Workflows and Pathways



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Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical entities.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of bromo-quinazoline derivatives.

Discussion and Future Directions

The presented data on bromo-substituted quinazolines and quinolines provide a strong foundation for predicting the potential biological activities of **4-bromo-6-methylisoquinoline** derivatives. The presence of a bromine atom at the 6-position of the quinazoline ring has been associated with enhanced cytotoxic effects in several studies.^[7] Similarly, various substitutions on the quinoline and isoquinoline core have been shown to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^{[8][9][10]}

Structure-Activity Relationship (SAR) Insights:

- Substitution at the 4-position: As seen in the 4-anilino-6-bromoquinazolines, the nature of the substituent at the 4-position significantly influences cytotoxicity.[1]
- Substitution on the core ring system: The position and nature of halogen and other substituents on the heterocyclic core play a crucial role in determining the potency and selectivity of the biological activity.[11][12] For instance, in a series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to influence antiplasmodial activity. [11]
- Bioisosteric Replacement: The isoquinoline scaffold is a well-known bioisostere of quinoline and quinazoline. Therefore, it is reasonable to hypothesize that **4-bromo-6-methylisoquinoline** derivatives could exhibit similar biological activities, such as cytotoxicity against cancer cell lines and inhibition of protein kinases.

Future Research:

- Synthesis and Screening: A focused synthesis of a library of **4-bromo-6-methylisoquinoline** derivatives with diverse substitutions at other positions is warranted. These compounds should be screened against a panel of cancer cell lines and microbial strains to determine their cytotoxic and antimicrobial potential.
- Enzyme Inhibition Assays: Based on the findings for related scaffolds, the synthesized compounds should be tested for their inhibitory activity against key enzymes implicated in cancer, such as EGFR-TK, and other relevant targets.
- In Silico Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and guide the design of more potent derivatives of **4-bromo-6-methylisoquinoline**.

In conclusion, while direct experimental data for **4-bromo-6-methylisoquinoline** derivatives is not yet available, the extensive research on structurally similar bromo-substituted heterocycles strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers venturing into the exploration of this chemical space.

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